

# Applications of FD-1080 in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction to FD-1080

**FD-1080** is a small-molecule near-infrared (NIR) II fluorescent dye with both excitation and emission wavelengths in the second NIR window (1000-1700 nm).[1][2] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and minimal tissue autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3] **FD-1080** exhibits enhanced water solubility and stability due to the presence of sulphonic and cyclohexene groups in its structure.[1] Its quantum yield can be significantly increased when complexed with fetal bovine serum (FBS), making it a bright and photostable probe for various bioimaging applications.[2][4] In cancer research, **FD-1080** is primarily utilized as an imaging agent, often incorporated into nanoparticles, for tumor visualization and has shown potential in photothermal therapy.

# Application 1: Targeted Near-Infrared II Imaging of Hepatocellular Carcinoma

**FD-1080** can be encapsulated in dual-peptide-functionalized human serum albumin (HSA) nanoparticles for targeted imaging of hepatocellular carcinoma (HCC). These nanoparticles are engineered to specifically recognize and accumulate in tumors that overexpress Glypican-3 (GPC-3), a biomarker for HCC.



## **Mechanism of Targeting and Imaging**

The targeting mechanism relies on a dual-peptide system functionalizing the surface of HSA nanoparticles. One peptide specifically binds to GPC-3 on HCC cells, facilitating tumor accumulation. The second peptide helps the nanoparticles evade clearance by the mononuclear phagocyte system, prolonging their circulation time and enhancing tumor uptake. Once accumulated at the tumor site, the encapsulated **FD-1080** can be excited by a 1064 nm laser, and its fluorescence emission in the NIR-II window is captured for high-contrast tumor imaging.[5]

## **Quantitative Imaging Data**

The following table summarizes the in vivo fluorescence imaging data from a study using **FD-1080**-loaded nanoparticles in an HCC mouse model.

| Nanoparticle Formulation                        | Time Post-Injection (hours) | Mean Fluorescence<br>Intensity (Arbitrary Units)<br>at Tumor Site |
|-------------------------------------------------|-----------------------------|-------------------------------------------------------------------|
| p-HSA@FD-1080 (Non-<br>targeted)                | 3                           | ~1.5 x 10^8                                                       |
| 6                                               | ~1.2 x 10^8                 |                                                                   |
| 12                                              | ~1.0 x 10^8                 |                                                                   |
| p-HSA/DQ19@FD-1080<br>(Targeted)                | 3                           | ~2.5 x 10^8                                                       |
| 6                                               | ~2.8 x 10^8                 |                                                                   |
| 12                                              | ~2.2 x 10^8                 |                                                                   |
| p-HSA-ME17/DQ19@FD-1080<br>(Targeted + Evasion) | 3                           | ~3.5 x 10^8                                                       |
| 6                                               | ~4.5 x 10^8                 |                                                                   |
| 12                                              | ~3.8 x 10^8                 |                                                                   |

Data adapted from a study on targeted NIR-II fluorescence imaging of HCC.[5]



## **Experimental Protocol: Targeted In Vivo Imaging of HCC**

This protocol describes the preparation of **FD-1080** loaded nanoparticles and their use for in vivo imaging of HCC xenografts in mice.

#### Materials:

- FD-1080
- Human Serum Albumin (HSA)
- GPC-3 targeting peptide (e.g., DQ19)
- Phagocyte evasion peptide (e.g., ME17)
- Glutaraldehyde
- Ethanol
- Phosphate-buffered saline (PBS)
- HepG2 (GPC-3 positive) human HCC cells
- Nude mice (e.g., BALB/c nude)
- NIR-II imaging system with a 1064 nm excitation laser and an InGaAs detector

#### Procedure:

- Preparation of FD-1080 Loaded Nanoparticles (p-HSA-ME17/DQ19@FD-1080):
  - Prepare poly-HSA (p-HSA) particles by ethanol desolvation of HSA followed by glutaraldehyde cross-linking.
  - 2. Conjugate the phagocyte evasion peptide (ME17) to the p-HSA particles.
  - 3. Load the GPC-3 targeting peptide (DQ19) and **FD-1080** into the p-HSA-ME17 particles through host-guest interactions.

## Methodological & Application





- 4. Purify the nanoparticles by centrifugation and resuspend in PBS.
- 5. Characterize the nanoparticles for size, morphology, and **FD-1080** loading efficiency.
- Animal Model Preparation:
  - 1. Subcutaneously inject HepG2 cells into the flank of nude mice.
  - 2. Allow the tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- In Vivo NIR-II Imaging:
  - 1. Administer the **FD-1080** loaded nanoparticles (and controls) to the tumor-bearing mice via tail vein injection. A typical injection volume is 100 μL per mouse.[6]
  - 2. At designated time points (e.g., 3, 6, and 12 hours) post-injection, anesthetize the mice.
  - 3. Acquire NIR-II fluorescence images using an imaging system equipped with a 1064 nm laser for excitation and a long-pass filter (e.g., >1100 nm) for emission collection.
  - 4. Quantify the fluorescence intensity at the tumor site and in surrounding healthy tissue to determine the tumor-to-background ratio.





Click to download full resolution via product page

Experimental workflow for targeted HCC imaging using FD-1080 nanoparticles.

# **Application 2: Photothermal Therapy of Pancreatic Cancer**

**FD-1080**'s strong absorption in the NIR-II region also makes it a candidate for photothermal therapy (PTT). When encapsulated in a suitable nanocarrier, such as periodic mesoporous organosilica nanoparticles (PMOs), and delivered to a tumor, **FD-1080** can convert absorbed laser energy into heat, inducing localized hyperthermia and subsequent tumor cell death.

## **Principle of Photothermal Therapy**



The principle of PTT involves the use of a photothermal agent (in this case, **FD-1080**) that can efficiently convert light energy into heat. When the tumor region containing the **FD-1080**-loaded nanoparticles is irradiated with a laser of the appropriate wavelength (e.g., 1064 nm), the localized temperature increase leads to thermal ablation of cancer cells. This method offers the potential for a targeted and minimally invasive cancer treatment.

## **Quantitative Photothermal Data**

The following table presents hypothetical but representative data for an in vivo PTT study.

| Treatment Group        | Laser Power<br>Density (W/cm²) | Maximum<br>Temperature<br>Increase at Tumor<br>Site (°C) | Tumor Growth<br>Inhibition (%) |
|------------------------|--------------------------------|----------------------------------------------------------|--------------------------------|
| Saline + Laser         | 1.0                            | ~2                                                       | 0                              |
| PMO@FD-1080 (no laser) | -                              | -                                                        | <5                             |
| PMO@FD-1080 +<br>Laser | 0.5                            | ~15                                                      | ~40                            |
| PMO@FD-1080 +<br>Laser | 1.0                            | ~25                                                      | ~85                            |

# Experimental Protocol: In Vivo Photothermal Therapy of Pancreatic Cancer

This protocol outlines a general procedure for evaluating the PTT efficacy of **FD-1080**-loaded nanoparticles in a pancreatic cancer mouse model.

### Materials:

- FD-1080
- Periodic mesoporous organosilica nanoparticles (PMOs)
- Pancreatic cancer cell line (e.g., PANC-1)



- Nude mice
- High-power 1064 nm continuous-wave laser
- · Infrared thermal imaging camera
- Calipers for tumor measurement

#### Procedure:

- Preparation of **FD-1080** Loaded PMOs:
  - 1. Synthesize PMOs with a high loading capacity.
  - 2. Load **FD-1080** into the pores of the PMOs.
  - Characterize the resulting PMO@FD-1080 nanoparticles for size, morphology, and FD-1080 loading.
- Animal Model Preparation:
  - Establish subcutaneous pancreatic tumor xenografts in nude mice by injecting PANC-1 cells.
  - 2. Monitor tumor growth until they reach a designated size for treatment.
- In Vivo Photothermal Therapy:
  - 1. Intravenously inject the PMO@FD-1080 nanoparticles into the tumor-bearing mice.
  - 2. Allow sufficient time for the nanoparticles to accumulate in the tumor (e.g., 24 hours).
  - 3. Anesthetize the mice and irradiate the tumor area with a 1064 nm laser at a specific power density for a set duration (e.g., 10 minutes).
  - 4. Monitor the temperature change at the tumor surface using an infrared thermal camera during irradiation.



5. Monitor tumor volume using calipers and animal survival over several weeks posttreatment.



Click to download full resolution via product page

Signaling pathway of FD-1080 mediated photothermal therapy.

# **Summary and Future Perspectives**

**FD-1080** is a versatile NIR-II fluorescent dye with significant potential in cancer research. Its primary application lies in high-resolution, deep-tissue in vivo imaging, particularly when



incorporated into targeted nanoparticle systems. The ability to visualize tumors with high contrast opens up possibilities for improved cancer diagnosis, surgical guidance, and monitoring of therapeutic response. Furthermore, the photothermal properties of **FD-1080** suggest its utility in theranostic applications, combining imaging and therapy in a single platform. Future research will likely focus on the development of novel **FD-1080**-based probes with enhanced tumor specificity and therapeutic efficacy, as well as their translation into clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of FD-1080 in Cancer Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296719#applications-of-fd-1080-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com